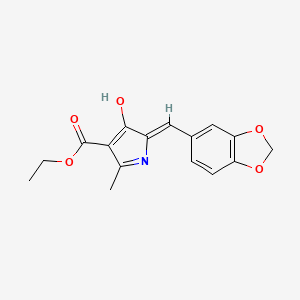
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine, also known as ML352, is a small molecule compound that has gained attention in recent years due to its potential therapeutic applications.
Mechanism of Action
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine exerts its effects by inhibiting PDE10A, which results in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This leads to the activation of downstream signaling pathways that are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuroprotection.
Biochemical and physiological effects:
Studies have shown that 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine has a number of biochemical and physiological effects, including increased levels of cAMP and cGMP, enhanced synaptic plasticity, and neuroprotection against oxidative stress and excitotoxicity. 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine has also been shown to reduce inflammation and improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine is its specificity for PDE10A, which makes it a useful tool for studying the role of this enzyme in various physiological and pathological processes. However, one limitation of 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine, including the development of more potent and selective PDE10A inhibitors, the investigation of its effects on other intracellular signaling pathways, and the evaluation of its therapeutic potential in clinical trials. Additionally, studies are needed to further elucidate the mechanisms underlying the neuroprotective and anti-inflammatory effects of 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine.
Synthesis Methods
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-fluorobenzoyl chloride with 3,4-dimethoxyaniline to form an intermediate product. This intermediate product is then reacted with piperidine to yield 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine.
Scientific Research Applications
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine is a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. Inhibition of PDE10A has been shown to have beneficial effects in animal models of Parkinson's disease, schizophrenia, and Huntington's disease.
properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[3-(3,4-dimethoxyanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3/c1-26-18-8-6-14(11-19(18)27-2)23-15-4-3-9-24(12-15)20(25)13-5-7-16(21)17(22)10-13/h5-8,10-11,15,23H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHWVJDYBUGHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=C(C=C3)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-3-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)-3-piperidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6-trimethyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6135833.png)
![methyl 4-({[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B6135841.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6135852.png)

![ethyl 1-[3-(1H-indol-3-yl)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6135875.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6135876.png)
![2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6135886.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B6135893.png)
![(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6135897.png)
![N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6135899.png)
![N-(4-chlorophenyl)-N'-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6135902.png)
![3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B6135908.png)
![{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B6135909.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-fluorophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6135915.png)